

An In-depth Technical Guide to the Secondary Metabolites of *Penicillium purpurogenum*

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Compound of Interest

Compound Name: *Purpurogenone*

Cat. No.: B12685956

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolites produced by the fungus *Penicillium purpurogenum*. The document details the diverse chemical structures, significant biological activities, and available data on the biosynthesis of these compounds. It is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, drug development, and fungal biotechnology.

Introduction to *Penicillium purpurogenum*

Penicillium purpurogenum is a filamentous fungus known for its characteristic production of red pigments.^[1] It is a versatile organism, capable of thriving in various environments and utilizing a wide range of substrates.^{[2][3]} This adaptability is reflected in its complex secondary metabolism, which yields a rich diversity of bioactive compounds. These metabolites have garnered significant interest in the scientific community for their potential applications in medicine and biotechnology, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial properties.^{[4][5]}

Major Classes of Secondary Metabolites

Penicillium purpurogenum is a prolific producer of a wide array of secondary metabolites, which can be broadly categorized into several major classes, including steroids, polyhydroxanthones, and various polyketides.

Caption: Major classes of secondary metabolites from *P. purpurogenum*.

Steroids

A notable steroid isolated from *P. purpurogenum* is penicillitone, which possesses a rare tetracyclic backbone.[6] This compound has demonstrated significant cytotoxic activity against several human cancer cell lines.[6]

Polyhydroxanthones

This class of compounds, known as penicixanthones, includes several monomers and dimers. Penicixanthone G, in particular, has shown potent cytotoxicity against human carcinoma cells and strong antibacterial activity.[7][8]

Other Bioactive Compounds

P. purpurogenum also produces a variety of other bioactive molecules, including furans like purpurogenic acid, and polyketides such as citrinin and its derivatives.[4][5][9]

Quantitative Data on Biological Activities

The following tables summarize the reported quantitative data for the biological activities of key secondary metabolites isolated from *Penicillium purpurogenum*.

Table 1: Cytotoxic Activity of *P. purpurogenum* Metabolites

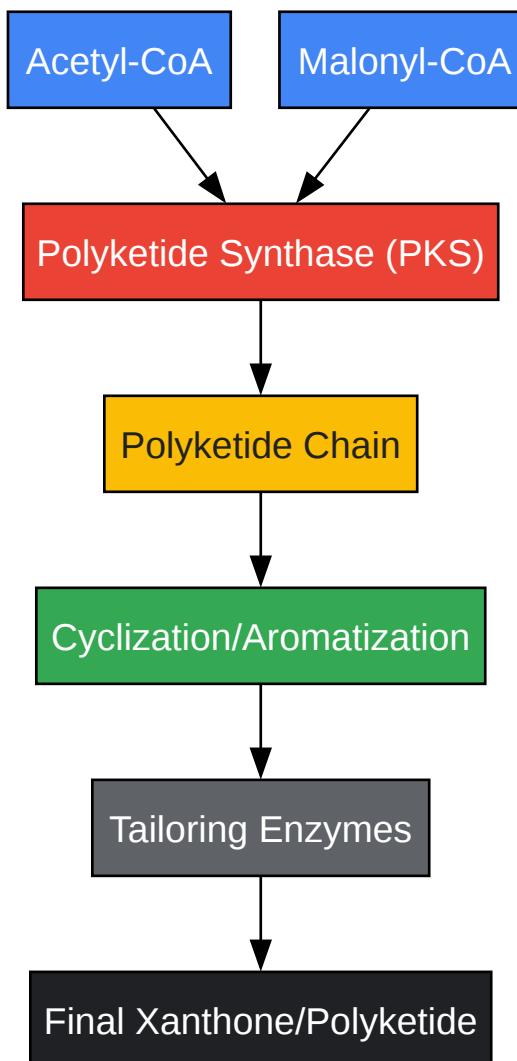
Compound	Cell Line	Activity	IC50 Value	Reference
Penicillitone	A549 (Human Lung Carcinoma)	Cytotoxic	5.57 ± 0.19 µM	[6]
HepG2 (Human Hepatoma)	Cytotoxic	4.44 ± 0.24 µM	[6]	
MCF-7 (Human Breast Cancer)	Cytotoxic	5.98 ± 0.22 µM	[6]	
Penicixanthone G	A549 (Human Lung Carcinoma)	Cytotoxic	0.3 - 0.6 µM	[7][8]
HeLa (Human Cervical Carcinoma)	Cytotoxic	0.3 - 0.6 µM	[7][8]	
HepG2 (Human Hepatoma)	Cytotoxic	0.3 - 0.6 µM	[7][8]	
Vero (Normal Kidney Epithelial)	Non-toxic	> 50 µM	[7][8]	
Purpurogenic Acid	K562, HL-60, HeLa, BGC-823	Cytotoxic	52.7-78.8% inhibition at 100 µg/mL	[4]
Penicimutanins C & A	K562, HL-60, HeLa, BGC-823, MCF-7	Cytotoxic	5.0 - 11.9 µM	[5]
Epiremisporine B	K562, HL-60	Cytotoxic	69.0 and 62.9 µg/mL	[10]
Epiremisporine B1	K562, HL-60	Cytotoxic	53.1 and 54.7 µg/mL	[10]
Crude Ethyl Acetate Extract	MCF-7	Cytotoxic	53.56 ± 1.031 µg/mL (24h), 27.22 ± 1.029 µg/mL (48h)	[11]

Table 2: Antimicrobial Activity of *P. purpurogenum* Metabolites

Compound/Extract	Microorganism	Activity	MIC Value	Reference
Penicixanthone G	Staphylococcus aureus	Antibacterial	0.4 µg/mL	[7][8]
Methicillin-resistant S. aureus (MRSA)		Antibacterial	0.4 µg/mL	[7][8]
Crude Extract (SB Medium)	Candida albicans	Antifungal	31.25 µg/mL	[9][12]
Candida tropicalis	Antifungal	250 µg/mL		[9][12]
Staphylococcus aureus	Antibacterial	125 µg/mL		[9][12]

Experimental Protocols

This section outlines generalized methodologies for the fermentation, extraction, isolation, and characterization of secondary metabolites from *P. purpurogenum*, based on commonly employed techniques in the field.



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